molecular formula C21H26N4O2 B6546085 N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-61-0

N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No. B6546085
CAS RN: 946233-61-0
M. Wt: 366.5 g/mol
InChI Key: WXSIYNXHXQVRKF-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide” is a complex organic compound. It contains a cyclopentyl group, an indole group, and an oxadiazole group, all of which are common structures in organic chemistry .


Molecular Structure Analysis

The compound contains several functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The oxadiazole is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The cyclopentyl group is a simple cyclic structure with five carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole and oxadiazole rings might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any possible stereochemistry. Some general predictions can be made based on the functional groups present .

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as investigations into its potential biological activity. Given the presence of several functional groups that are common in bioactive compounds, it might be of interest in medicinal chemistry .

properties

IUPAC Name

N-cyclopentyl-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14(2)11-20-23-24-21(27-20)18-12-15-7-3-6-10-17(15)25(18)13-19(26)22-16-8-4-5-9-16/h3,6-7,10,12,14,16H,4-5,8-9,11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIYNXHXQVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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